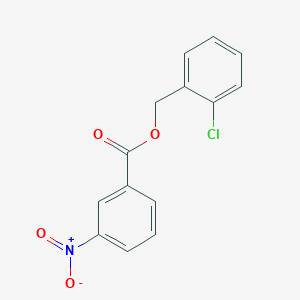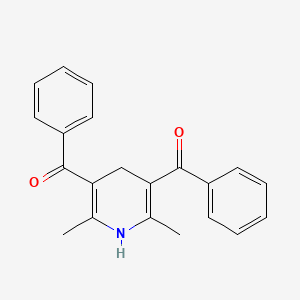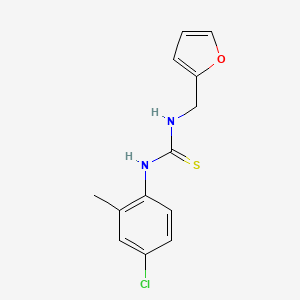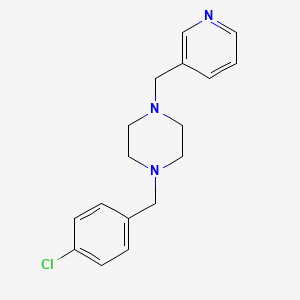
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide, also known as MPB, is a compound that has been extensively studied for its potential use as a therapeutic agent. MPB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in tumor growth. In addition, 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of using 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its wide range of biochemical and physiological effects. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which makes it a useful tool for studying these processes. However, one of the limitations of using 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential toxicity. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more potent and selective 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide derivatives. Another area of research is the investigation of the potential use of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide and its potential use in the treatment of various diseases.
合成法
The synthesis of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-(chloromethyl)benzoyl chloride with morpholine and 3-pyridinemethanol in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in high yield and purity.
科学的研究の応用
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-16-2-1-7-19-12-16)17-5-3-15(4-6-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZLIHYGCJYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)

![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)

![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)

![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)


